N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
The compound is a derivative of quinazolinamine, which is a type of organic compound known as a quinazoline . Quinazolines and their derivatives are an important class of broad-spectrum pharmacodynamic groups with a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one have been synthesized and their structures determined using 1H and 13C NMR, FTIR spectroscopy, and MS .Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
It is known that many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body after administration .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine are not fully understood due to limited research. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The presence of the quinazoline ring may allow it to interact with enzymes that recognize this structure . The nature of these interactions could be influenced by the compound’s electron-rich aromatic system, which could participate in pi stacking interactions with aromatic amino acids in proteins .
Cellular Effects
Based on its structural similarity to other quinazoline derivatives, it could potentially influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Based on its structure, it could potentially undergo phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYUQDDYPQHREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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